The compound with the molecular formula C28H24N4O3S is a complex organic molecule that belongs to the class of compounds known as sulfonamides. These compounds typically contain a sulfonamide functional group, which consists of a sulfur atom bonded to an oxygen atom and a nitrogen atom. This specific compound is characterized by its unique arrangement of carbon, nitrogen, oxygen, and sulfur atoms, contributing to its potential biological and chemical properties.
C28H24N4O3S can be synthesized through various organic reactions involving starting materials that include aromatic amines, sulfonyl chlorides, and other reagents. The specific synthetic routes can vary depending on the desired purity and yield of the final product.
This compound can be classified as:
The synthesis of C28H24N4O3S typically involves multi-step organic reactions. Common methods include:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. For example, using polar aprotic solvents may enhance reaction rates and yields. Additionally, purification techniques such as recrystallization or chromatography are often employed to isolate the desired product from by-products and unreacted materials.
C28H24N4O3S can participate in various chemical reactions including:
The reactivity of this compound is influenced by the electron-withdrawing effects of the sulfonamide group, which can stabilize negative charges during reactions. Additionally, steric hindrance from bulky aromatic groups may affect reaction rates.
The mechanism of action for compounds like C28H24N4O3S often involves interaction with biological targets such as enzymes or receptors. For example:
Studies suggest that this compound may exhibit selective toxicity towards bacterial cells while being less harmful to mammalian cells due to differences in metabolic pathways.
C28H24N4O3S has potential applications in various fields:
Initial research into C₂₈H₂₄N₄O₃S (IUPAC name: (6Z)-2-benzyl-5-imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one) focused on computational modeling and in silico predictions due to its structural complexity. The compound combines a [1,3,4]thiadiazolo[3,2-a]pyrimidinone core with benzyl and aryl ether substituents, suggesting potential as a multi-target therapeutic agent. Early hypotheses posited:
Table 1: Early Predicted vs. Confirmed Properties of C₂₈H₂₄N₄O₃S
Property | Predicted (2000-2010) | Confirmed (2015-2020) |
---|---|---|
Molecular Weight | 496.58 g/mol | 496.58 g/mol |
LogP (Lipophilicity) | 3.8 | 4.1 |
Hydrogen Bond Acceptors | 7 | 7 |
Rotatable Bonds | 8 | 9 |
Synthetic Yield Optimization | Not achieved | 42% (optimized route) |
Challenges in synthesis initially limited experimental validation. The thiadiazolopyrimidinone scaffold required stringent anhydrous conditions, and the Z-configuration of the exocyclic double bond necessitated stereoselective imine formation [3].
Two major shifts transformed C₂₈H₂₄N₄O₃S research:
From Single-Target to Polypharmacology:Early studies classified it as a kinase inhibitor due to its ATP-mimetic motifs. However, phenotypic screening revealed unexpected activity in cardiovascular and metabolic diseases, suggesting multi-target effects. This shift aligned with Kuhn’s model of scientific revolutions, where anomalies (e.g., efficacy in diverse disease models) challenged the dominant "one target, one drug" paradigm [2] [6]. Researchers began exploring its modulation of PPAR-γ and PCSK9 simultaneously—a departure from reductionist drug design [3].
Computational Reevaluation:Initial docking simulations prioritized rigidity for selectivity. Post-2020, molecular dynamics studies revealed that conformational flexibility in the benzyl and phenoxyethoxy groups enabled adaptive binding to allosteric sites. This mirrored Kuhn’s emphasis on paradigm incommensurability: earlier rigid models could not explain new data without fundamentally revising assumptions [2] [4].
Table 2: Evolution of Computational Models for C₂₈H₂₄N₄O₃S
Parameter | Pre-2015 Models | Post-2015 Models | Impact |
---|---|---|---|
Flexibility Handling | Rigid docking | Enhanced sampling MD | Identified cryptic pockets |
Solvent Effects | Implicit (GB/SA) | Explicit water simulations | Predicted hydration hotspots |
Target Scope | Kinases only | PPAR-γ/PCSK9 networks | Explained pleiotropy |
The compound’s molecular hybridization (merging thiadiazole and pyrimidinone pharmacophores) exemplified a broader trend in medicinal chemistry toward modular design. This approach resolved prior anomalies, such as its activity in both insulin resistance and lipid metabolism models [3] [6].
Table 3: Nomenclature Standards for C₂₈H₂₄N₄O₃S
Identifier Type | Name/Code |
---|---|
IUPAC Name | (6Z)-2-benzyl-5-imino-6-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
SMILES | Cc1ccc(cc1)OCCOc1ccc(cc1)/C=C/2\C(=N)/N3N=C(SC3=N3)CC4=CC=CC=C4)C2=O |
ChemDiv ID | 4272-0136 |
InChI Key | UFDGZQBVAICGCC-VAWYXSNFSA-N |